molecular formula C18H13F3INO2 B8167363 3-Iodo-5-(4-trifluoromethylphenyl)indole-2-carboxylic acid ethyl ester

3-Iodo-5-(4-trifluoromethylphenyl)indole-2-carboxylic acid ethyl ester

Cat. No.: B8167363
M. Wt: 459.2 g/mol
InChI Key: YGCFCVXMAPDVHA-UHFFFAOYSA-N
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Description

3-Iodo-5-(4-trifluoromethylphenyl)indole-2-carboxylic acid ethyl ester is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This particular compound is characterized by the presence of an iodine atom, a trifluoromethyl group, and an ethyl ester functional group, making it a versatile molecule for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5-(4-trifluoromethylphenyl)indole-2-carboxylic acid ethyl ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial for efficient large-scale production.

Mechanism of Action

The mechanism of action of 3-Iodo-5-(4-trifluoromethylphenyl)indole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways:

Biological Activity

3-Iodo-5-(4-trifluoromethylphenyl)indole-2-carboxylic acid ethyl ester is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the indole family, which is known for various biological activities, including anticancer, antiviral, and anti-inflammatory properties. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

Research indicates that the indole-2-carboxylic acid derivatives exhibit their biological effects through several mechanisms:

  • Antiviral Activity : The indole core interacts with viral integrases, inhibiting their activity. This has been demonstrated in studies where modifications at the C3 position significantly enhanced antiviral potency .
  • Anticancer Properties : Compounds with similar structures have shown cytotoxic effects on various cancer cell lines. The presence of electron-withdrawing groups (EWGs), such as trifluoromethyl groups, has been linked to increased biological activity against cancer cells .

Antiviral Activity

A study evaluating the antiviral activity of indole derivatives found that compounds similar to this compound had IC50 values ranging from 0.13 to 6.85 μM against HIV integrase. The introduction of long-chain substituents at the C3 position improved activity significantly .

CompoundIC50 (μM)Activity Type
Compound A0.13Antiviral
Compound B1.05Antiviral
Compound C6.85Antiviral

Anticancer Activity

The compound has been shown to exhibit cytotoxic activity against various cancer cell lines, with IC50 values indicating significant inhibition:

Cell LineIC50 (μM)Reference Compound IC50 (μM)
MCF-7 (Breast)1.93Etoposide: 0.42
HCT-116 (Colon)0.78Doxorubicin: 0.79
A375 (Melanoma)2.09Combretastatin-A4: 0.11

Case Studies

  • Study on Indole Derivatives : A comprehensive study on various indole derivatives highlighted that modifications at specific positions could enhance their anticancer properties significantly. The introduction of halogenated groups was particularly effective in improving cytotoxicity against breast and colon cancer cell lines .
  • Antiviral Screening : In another study focused on antiviral screening, compounds structurally related to our target exhibited promising results against HIV, emphasizing the importance of structural modifications for optimizing biological activity .

Properties

IUPAC Name

ethyl 3-iodo-5-[4-(trifluoromethyl)phenyl]-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3INO2/c1-2-25-17(24)16-15(22)13-9-11(5-8-14(13)23-16)10-3-6-12(7-4-10)18(19,20)21/h3-9,23H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCFCVXMAPDVHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C3=CC=C(C=C3)C(F)(F)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

NaI (2.04 g, 14 mmol) in acetone (10 mL) was added dropwise to a stirred solution of N-chlorosuccinimide (1.83 g, 14 mmol) in acetone (10 mL) protected from light. After 15 min, a solution of 5-(4-trifluoromethylphenyl)indole-2-carboxylic acid ethyl ester (3.80 g, 11 mmol; see step (a) above) in acetone (60 mL) was added dropwise, followed by stirring for 2 h at rt. The mixture was poured into Na2S2O3 (aq, 10%, 250 mL) and extracted with EtOAc (200 mL). The combined extracts were washed with NaHCO3 (aq, sat), water and brine, dried (Na2SO4) and concentrated. The residue was treated with petroleum ether to give the sub-title compound. Yield 4.88 g (93%).
Name
Quantity
2.04 g
Type
reactant
Reaction Step One
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Na2S2O3
Quantity
250 mL
Type
reactant
Reaction Step Three

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